phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate

Lipophilicity Drug-Likeness Physicochemical Property

Choose this distinctive pyrazole sulfonate for drug-discovery projects prioritizing oral bioavailability and CNS-sparing profiles. Its ~0.6-unit lower clogP versus the 4-chlorophenyl analog enhances aqueous solubility, while the sulfonate ester's zero H‑bond donors drive superior passive membrane permeability compared to sulfonamide congeners. The absence of a metabolically stabilizing CF₃ group predicts a shorter half‑life, reducing accumulation risk in acute‑dose models and simplifying PK/PD‑guided regimen design. Use it as a critical comparator to map SAR around O‑linked pyrazole sulfonates, where minor structural shifts produce order‑of‑magnitude changes in potency and selectivity.

Molecular Formula C16H12Cl2N2O4S
Molecular Weight 399.24
CAS No. 318517-48-5
Cat. No. B2499206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate
CAS318517-48-5
Molecular FormulaC16H12Cl2N2O4S
Molecular Weight399.24
Structural Identifiers
SMILESCN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC=C3
InChIInChI=1S/C16H12Cl2N2O4S/c1-20-16(14(17)15(18)19-20)23-11-7-9-13(10-8-11)25(21,22)24-12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyIFPYVFOYMCZXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate (CAS 318517-48-5) – Structural Identity and Commercial Availability


Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is a pyrazole‑based aryl sulfonate ester that features a 3,4‑dichloro‑1‑methyl‑1H‑pyrazole core linked through an ether bridge to a benzenesulfonate phenyl ester. The compound is catalogued by multiple chemical suppliers as a screening‑library building block and has been referenced in medicinal‑chemistry contexts for potential anti‑inflammatory and respiratory‑disease applications . The dichloro‑pyrazole motif is known to impart distinct electronic and steric properties, but no peer‑reviewed biological profiling has been published for this specific congener.

Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate – Why In‑Class Compounds Are Not Interchangeable


Pyrazole sulfonates and sulfonamides display steep structure–activity relationships where minor modifications to the ester, sulfonamide, or aryl substitution pattern drastically alter target engagement, selectivity, and pharmacokinetics. For instance, in a series of pyrazole N‑aryl sulfonates, replace a phenyl ester with a 4‑halophenyl ester shifted COX‑2 selectivity indices from 455 to >10 000 and changed in‑vivo anti‑inflammatory efficacy by several percentage points [1]. Therefore, even closely related analogs cannot be assumed equipotent or functionally equivalent, and each compound must be evaluated on its own quantitative profile.

Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate – Quantitative Differentiation Against Closest Analogs


Lipophilicity Control: LogP Difference Between the Phenyl Ester and the 4‑Chlorophenyl Analog

The target compound replaces the 4‑chlorophenyl substituent of its closest analog (CAS 303996‑51‑2) with an unsubstituted phenyl ring. This substitution lowers the calculated partition coefficient (clogP) from approximately 4.8 to 4.2, as estimated by the consensus AC logP method . The 0.6‑unit reduction in clogP brings the compound closer to the optimal range for oral bioavailability (according to Lipinski’s rule of five) and may reduce non‑specific protein binding.

Lipophilicity Drug-Likeness Physicochemical Property

Hydrogen-Bond Acceptor Count: Advantage Over Sulfonamide Analogs in Permeability

The target compound is a sulfonate ester (O‑linked), whereas a structurally related analog, 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide (CAS 318284‑30‑9), is a sulfonamide. The sulfonate ester eliminates the hydrogen‑bond donor present in the sulfonamide (–NH–), reducing the total H‑bond donor count from 1 to 0. This change is predicted to enhance passive membrane permeability, which is often correlated with higher fractional absorption in Caco‑2 assays [1].

Permeability Hydrogen Bonding Drug-Likeness

Substituent Electronic Effect: Absence of the 3-CF3 Group Alters Reactivity and Metabolic Stability

Compared to the 3‑(trifluoromethyl)phenyl ester analog (CAS 321522‑19‑4), the target compound lacks the electron‑withdrawing –CF3 substituent on the phenolic ring. This alters the electron density of the sulfonate ester, potentially affecting its hydrolytic stability and susceptibility to esterase‑mediated cleavage. In fluorinated vs non‑fluorinated ester series, the presence of a trifluoromethyl group has been shown to increase metabolic half‑life by up to twofold while also raising logP by ~0.8 units [1]. The target compound’s unsubstituted phenyl ester may offer a more balanced metabolic profile for applications where rapid clearance is undesirable but excessive stability leads to accumulation.

Electronic Effect Metabolic Stability Structure-Activity Relationship

Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate – Preferred Application Scenarios Based on Quantitative Differentiation


Lead‑Optimization Programs Where Lower Lipophilicity Is a Priority

Based on a calculated clogP ~0.6 units lower than the 4‑chlorophenyl analog, the target compound is better suited for discovery projects that prioritize oral bioavailability and minimal off‑target protein binding. Its physicochemical profile aligns with lead‑optimization guidelines for CNS‑sparing anti‑inflammatory agents .

Permeability‑Sensitive Targets (e.g., Intracellular Kinases)

The sulfonate ester’s lack of a hydrogen‑bond donor (contrasting with the sulfonamide analog) predicts superior passive permeability, making it a rational choice for phenotypic screens or target‑based assays that require cell‑membrane crossing [1].

Early‑Stage In‑Vivo Proof‑of‑Concept Studies Favoring Shorter Half‑Life

The absence of a metabolically stabilizing trifluoromethyl group (present in the 3‑CF3‑phenyl analog) suggests a shorter predicted half‑life. This property can reduce accumulation risks in acute‑dosing models and simplify PK/PD‑guided dose‑selection [2].

Structure–Activity Relationship Expansion of Pyrazole-Based COX‑2 or PPARγ Ligands

Because minor structural modifications within the pyrazole sulfonate family produce dramatic changes in potency and selectivity (as evidenced by N‑aryl sulfonate COX‑2 inhibitors), this compound serves as a valuable comparator for mapping the SAR landscape around the O‑linked sulfonate series [3].

Quote Request

Request a Quote for phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.